molecular formula C21H18BrN5OS2 B4064358 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B4064358
M. Wt: 500.4 g/mol
InChI Key: FFFQSZRZJZNLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a triazole ring . Thiazole and triazole rings are common in many biologically active compounds and drugs .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, the synthesis of a related compound involved the reaction of chlorosulfonyl isocyanate with tert-butanol to give a BOC-protected amino-sulfonyl-chloride, which was then reacted with an amine .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as NMR and IR . For example, the presence of aromatic protons and carbons can be confirmed by 1H-NMR and 13C-NMR respectively .


Chemical Reactions Analysis

The compound, due to the presence of various functional groups, can undergo a variety of chemical reactions. For instance, the thiazole and triazole rings can participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and can be confirmed by various analytical techniques . For example, the presence of bromine can be confirmed by its characteristic IR absorption .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study reported the synthesis of novel sulfonamide derivatives, including those related to the given compound, displaying significant antimicrobial activity. These derivatives were evaluated against various strains, demonstrating high activity towards most tested strains. Computational calculations supported the experimental findings, confirming the potential of these compounds as antimicrobial agents (Fahim & Ismael, 2019).

Anticancer Potential

Research into 5-methyl-4-phenyl thiazole derivatives, closely related to the chemical structure , highlighted their anticancer activity. These compounds were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines, with some showing high selectivity and significant apoptosis induction, indicating their potential as anticancer agents (Evren et al., 2019).

Antimicrobial and Antifungal Activities

A study focused on thiazolidin-4-one derivatives found that N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds exhibited notable antimicrobial and antifungal activities. This research underlines the potential of such compounds in developing new antimicrobial agents (Baviskar et al., 2013).

Heterocyclic Syntheses

Another study explored the use of thioureido-acetamides in synthesizing various heterocyclic compounds, showcasing the versatility of these chemical structures in creating potentially useful compounds with excellent atom economy. This research demonstrates the broad applicability of such compounds in generating novel heterocyclic structures (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5OS2/c1-13-18(14-6-4-3-5-7-14)24-20(30-13)23-17(28)12-29-21-26-25-19(27(21)2)15-8-10-16(22)11-9-15/h3-11H,12H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFQSZRZJZNLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.